N,N'-(1,4-Phenylene)bis(4-aminobenzamide)

描述

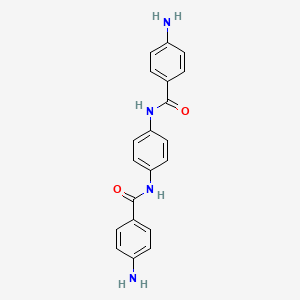

Benzamide, N,N’-1,4-phenylenebis(4-amino-) is a chemical compound with the molecular formula C20H18N4O2. It is also known by other names such as N,N’-Dibenzoyl-p-phenylenediamine and 1,4-Dibenzamido benzene . This compound is characterized by its aromatic structure, which includes two benzamide groups connected by a 1,4-phenylenebis linkage.

准备方法

The synthesis of Benzamide, N,N’-1,4-phenylenebis(4-amino-) typically involves the reaction of 1,4-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Oxidation and Reduction Reactions

The compound undergoes redox reactions due to its electron-rich aromatic system:

-

Oxidation : Reacts with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions, leading to hydroxylated or quinone-like derivatives.

-

Reduction : Treatment with lithium aluminum hydride (LiAlH₄) reduces the amide groups to secondary amines, forming N,N'-(1,4-phenylene)bis(4-aminobenzylamine) .

Electrophilic Aromatic Substitution

The aromatic rings participate in electrophilic substitution under controlled conditions:

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro-substituted derivatives at the para positions of the benzamide rings.

-

Sulfonation : Forms sulfonated products when treated with fuming sulfuric acid.

Acid Hydrolysis and Deprotection

The amide bonds are susceptible to acidic hydrolysis:

-

Reaction with HCl in ethanol at 90°C cleaves amide bonds, generating 1,4-phenylenediamine and 4-aminobenzoic acid derivatives .

-

Deprotection of Boc-protected intermediates (e.g., 1,2-bis(4-bocaminosalicylamido)benzene) using HCl yields free amino groups .

Schiff Base Formation

The primary amino groups react with aldehydes to form Schiff bases:

| Reaction Component | Product | Conditions |

|---|---|---|

| 3,4-Dichlorobenzaldehyde | N,N'-bis(4-((E)-(3,4-dichlorobenzylidene)amino)benzamide) | Ethanol, reflux (5 h) |

Condensation with Acyl Chlorides

The amino groups undergo condensation with acyl chlorides:

-

Reaction with 3,4,5-trimethoxybenzoyl chloride produces trimethoxybenzamide derivatives .

-

Example: Formation of N,N′-bis(4-(3,4,5-trimethoxybenzamido)benzene under reflux .

Coordination with Metal Ions

The compound acts as a tetradentate ligand (N₂O₂ donor) for transition metals:

Polymerization Reactions

The diamine structure enables synthesis of high-performance polymers:

-

Polyamideimides (PAIs) : Reacts with dianhydrides (e.g., pyromellitic dianhydride (PMDA)) to form thermally stable PAIs.

| Dianhydride | T₅% (°C)* | T₉ (°C) | Tensile Strength (MPa) |

|---------------|-----------|---------|------------------------|

| PMDA | 466 | 219 | >280 |

| BTDA | 425 | 231 | 220 |

T₅%: Temperature at 5% weight loss; T₉: Glass transition temperature .

Substitution Reactions with α-Bromoketones

The amino groups undergo nucleophilic substitution with α-bromoketones:

| α-Bromoketone | Product Yield (%) | Reaction Time |

|---|---|---|

| Phenacyl bromide | 36 | 8 h |

| 4-Chlorophenacyl bromide | 55 | 8 h |

| Reactions conducted in DMF with K₂CO₃ . |

Key Reaction Mechanisms

-

Amide Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Schiff Base Formation : Involves nucleophilic addition of the amino group to the aldehyde carbonyl, followed by dehydration .

This compound’s reactivity underpins its utility in synthesizing bioactive molecules, coordination complexes, and advanced polymers, as evidenced by peer-reviewed studies .

科学研究应用

N,N'-(1,4-Phenylene)bis(4-aminobenzamide), also known as benzamide, N,N'-1,4-phenylenebis(4-amino-), is a compound with diverse applications in chemistry, biology, medicine, and industry, owing to its unique structure that facilitates specific molecular interactions.

Scientific Research Applications

Chemistry N,N'-(1,4-Phenylene)bis(4-aminobenzamide) serves as a building block in synthesizing complex organic molecules. It can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, reduction to corresponding amines using reducing agents like lithium aluminum hydride, and electrophilic substitution reactions on its aromatic rings.

Biology The compound is actively studied for its potential biological activities, particularly its interactions with enzymes and proteins. Its biological activity is attributed to its ability to interact with specific enzymes and receptors within cells, forming hydrogen bonds and hydrophobic interactions that alter the activity of these molecular targets.

Medicine Current research explores the potential of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) as a pharmaceutical intermediate or active ingredient.

Industry It is utilized in the production of polymers, dyes, and other industrial chemicals. For instance, it is used in creating thermostable polyamideimides for various applications .

N,N'-(1,4-Phenylene)bis(4-aminobenzamide) exhibits antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli. Metal complexes of this compound, such as those with Ni(II), Co(II), and Cu(II), display even greater antibacterial activity than the free ligand, indicating a synergistic effect when combined with metal ions. The enhanced activity of metal complexes compared to the free ligand suggests a synergistic effect .

The compound has also been investigated for its potential as an anticancer agent. Preliminary studies suggest it may inhibit tumor cell proliferation through apoptosis and cell cycle arrest.

Case Studies

Antibacterial Study A study evaluated the antibacterial efficacy of metal complexes derived from N,N'-(1,4-Phenylene)bis(4-aminobenzamide). The results indicated that these complexes had enhanced inhibitory effects against both Staphylococcus aureus and Escherichia coli compared to the uncomplexed ligand.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

Anticancer Research An investigation focused on the compound's potential in cancer therapy, and results showed that derivatives of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) could induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.

作用机制

The mechanism of action of Benzamide, N,N’-1,4-phenylenebis(4-amino-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .

相似化合物的比较

Benzamide, N,N’-1,4-phenylenebis(4-amino-) can be compared with other similar compounds such as:

Benzamide, 4-amino-: This compound has a similar structure but with only one benzamide group.

N,N’-Dibenzoyl-p-phenylenediamine: This is another name for Benzamide, N,N’-1,4-phenylenebis(4-amino-), highlighting its dibenzoyl structure.

The uniqueness of Benzamide, N,N’-1,4-phenylenebis(4-amino-) lies in its specific structure, which allows for unique interactions and applications in various fields.

生物活性

N,N'-(1,4-Phenylene)bis(4-aminobenzamide), also known as benzamide, N,N'-1,4-phenylenebis(4-amino-), is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine and biochemistry.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 346.38 g/mol

- CAS Number : 2362-26-7

The compound features a central phenylene group flanked by two 4-aminobenzamide moieties, which contributes to its biological interactions.

Synthesis

The synthesis of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) typically involves the reaction of 1,4-phenylenediamine with benzoyl chloride in the presence of a base like pyridine. This method ensures the formation of the desired amide bonds while controlling side reactions.

Antimicrobial Properties

Research indicates that N,N'-(1,4-Phenylene)bis(4-aminobenzamide) exhibits notable antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

The compound's complexes with transition metals (e.g., Ni(II), Co(II), Cu(II)) have shown even greater antibacterial activity than the free ligand, suggesting a synergistic effect when combined with metal ions .

Anticancer Activity

N,N'-(1,4-Phenylene)bis(4-aminobenzamide) has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is attributed to its ability to interact with specific enzymes and receptors within cells. The compound can form hydrogen bonds and hydrophobic interactions that alter the activity of these molecular targets. This mechanism is critical in understanding its potential therapeutic applications.

Case Studies

- Antibacterial Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of metal complexes derived from N,N'-(1,4-Phenylene)bis(4-aminobenzamide). The results indicated that these complexes had enhanced inhibitory effects against both Staphylococcus aureus and Escherichia coli compared to the uncomplexed ligand .

- Anticancer Research : Another investigation focused on the compound's potential in cancer therapy. Results showed that derivatives of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) could induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .

Future Directions

Given its promising biological activities, further research into N,N'-(1,4-Phenylene)bis(4-aminobenzamide) could lead to novel therapeutic agents. Areas for future exploration include:

- Structural Modifications : Investigating how changes to the chemical structure impact biological activity.

- Combination Therapies : Assessing the efficacy of this compound in combination with other drugs to enhance therapeutic outcomes.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.

常见问题

Q. What are the common synthetic routes for N,N'-(1,4-Phenylene)bis(4-aminobenzamide), and how can reaction conditions be optimized for higher yields?

N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is typically synthesized via condensation reactions between 1,4-phenylenediamine and activated carboxylic acid derivatives (e.g., acyl chlorides or esters). For example, analogous bisamide compounds are prepared by reacting diamines with esters like ethyl benzoylacetate under reflux in aprotic solvents (e.g., toluene or DMF) . Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can enhance reaction rates.

- Temperature control : Reflux conditions (110–130°C) improve yields by ensuring complete activation of carbonyl groups.

- Solvent polarity : Polar solvents like DMF stabilize intermediates but may require post-reaction purification via column chromatography .

- Purification : Recrystallization or silica gel chromatography resolves byproducts, with yields reported up to 55–75% for structurally similar bisamides .

Q. How is the structural characterization of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) performed using spectroscopic methods?

Key analytical techniques include:

- ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm) and amide NH groups (δ 9.5–10.5 ppm) confirm connectivity. For example, meta-substituted phenyl rings show distinct splitting patterns .

- LC–MS (ESI) : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 290.36 for C₁₈H₁₈N₄) . Isotopic patterns distinguish halogenated analogs .

- IR spectroscopy : Stretching bands for amide C=O (1650–1680 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .

- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C 77.26%, H 6.83%, N 2.37% for a related bisamide) .

Q. What challenges arise in interpreting thermal stability data for this compound, and how can they be addressed?

Thermal analysis (TGA/DSC) of bisamides often reveals high decomposition temperatures (>300°C) due to rigid aromatic backbones . However, contradictions may arise from:

- Impurities : Residual solvents or unreacted monomers lower observed melting points. Purify via Soxhlet extraction with ethanol .

- Polymorphism : Differential scanning calorimetry (DSC) can identify multiple endothermic peaks, indicating crystalline phase transitions .

- Decomposition pathways : Mass spectrometry-coupled TGA identifies volatile fragments (e.g., CO or NH₃) to distinguish degradation from melting .

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what structural factors influence coordination behavior?

N,N'-(1,4-Phenylene)bis(4-aminobenzamide) acts as a flexible ligand for MOFs due to its:

- Bidentate binding sites : Amide and amine groups coordinate transition metals (e.g., Hg²⁺, Zn²⁺) to form helical or sinusoidal polymeric chains .

- Linker flexibility : The phenylene spacer allows tunable porosity, as seen in mercury(II) halide coordination polymers .

- Solvent effects : Methanol or DMF modulates crystallinity; for example, [Hg(1,4-pbpa)Cl₂·CH₃OH]n forms sinusoidal chains, while solvent-free analogs adopt helical structures .

- Post-synthetic modification : Functionalizing the amide group with pyridyl or carboxylate moieties enhances metal affinity, as demonstrated in Schiff-base MOFs .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Discrepancies between calculated and observed data (e.g., NMR shifts or LC–MS peaks) require:

- Cross-validation : Combine ¹H NMR with ¹³C NMR or HSQC to assign ambiguous signals .

- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) clarify exchangeable proton signals (e.g., amide NH) .

- High-resolution MS : Differentiate isobaric species (e.g., [M+Na]⁺ vs. [M+K]⁺) with sub-ppm mass accuracy .

- X-ray crystallography : Resolve regiochemistry for isomers, as seen in bis-enaminone derivatives .

Q. What experimental designs are recommended for studying its reactivity in heterocyclic synthesis?

As a bis-enaminone precursor, the compound participates in cyclocondensation reactions:

- DMF-DMA-mediated reactions : React with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene to form pyridine or pyrimidine derivatives .

- Catalytic systems : Use Cu(I) or Pd(II) catalysts for cross-coupling reactions to incorporate aryl/heteroaryl groups .

- Kinetic studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to optimize stoichiometry and temperature .

Q. How does substituent variation on the phenyl ring impact biological or material properties?

Electron-withdrawing groups (e.g., –CF₃, –Cl) or electron-donating groups (e.g., –OCH₃, –NH₂) alter:

- Solubility : Polar substituents enhance aqueous solubility, critical for biological assays .

- Coordination strength : Electron-deficient rings improve metal-ligand binding in MOFs .

- Thermal stability : Fluorinated derivatives exhibit higher decomposition temperatures due to increased bond strength .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions for aromatic bisamides include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of fine particulates .

- Waste disposal : Collect organic residues in halogenated waste containers for incineration .

属性

IUPAC Name |

4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-12H,21-22H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTGOCSQAOUUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178292 | |

| Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-26-7 | |

| Record name | N,N′-1,4-Phenylenebis[4-aminobenzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。